4,4'-(Butane-2,3-diyl)bis(chlorobenzene) is an organic compound notable for its unique structure, which consists of two chlorobenzene rings connected by a butane-2,3-diyl bridge. This compound is classified under organic halides due to the presence of chlorine atoms in its structure. Its molecular formula is , and it has a molecular weight of approximately 279.2 g/mol. The compound's IUPAC name is 1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene, and it is primarily sourced from chemical suppliers specializing in organic compounds.
The synthesis of 4,4'-(Butane-2,3-diyl)bis(chlorobenzene) typically involves a Friedel-Crafts alkylation reaction. This process requires the reaction of 2,3-dichlorobutane with chlorobenzene in the presence of a catalyst, such as aluminum chloride (AlCl₃). The reaction conditions are crucial for achieving high yields and purity of the product.
The molecular structure of 4,4'-(Butane-2,3-diyl)bis(chlorobenzene) features two chlorobenzene moieties linked by a butane-2,3-diyl group.
4,4'-(Butane-2,3-diyl)bis(chlorobenzene) can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 4,4'-(Butane-2,3-diyl)bis(chlorobenzene) involves its interaction with various molecular targets such as enzymes and receptors within biological systems. The compound's structural configuration allows it to bind effectively to specific sites on these targets, thereby modulating their activity and influencing biochemical pathways.
This interaction can lead to various biological effects depending on the context in which the compound is used.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.2 g/mol |
IUPAC Name | 1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene |
InChI Key | ZBSQYCXMPKWLSV-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
These properties indicate that the compound is likely to exhibit stability under standard laboratory conditions but may require careful handling due to the presence of chlorine atoms.
4,4'-(Butane-2,3-diyl)bis(chlorobenzene) has several significant applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7